2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[(naphthalen-1-yl)methyl]-1H-indole
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Overview
Description
2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[(naphthalen-1-yl)methyl]-1H-indole is a synthetic organic compound that features a unique combination of an indole core, a naphthalene moiety, and an oxadiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[(naphthalen-1-yl)methyl]-1H-indole typically involves multi-step organic reactions. A common approach might include:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Indole synthesis: The indole core can be synthesized using methods such as the Fischer indole synthesis.
Coupling reactions: The final step often involves coupling the indole and oxadiazole intermediates with the naphthalene moiety under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or naphthalene moieties.
Reduction: Reduction reactions could target the oxadiazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions might occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Pharmacology: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Biological Probes: Use in studying biological pathways or as fluorescent probes.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. Molecular targets could include kinases, proteases, or other enzymes, and pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole: Lacks the naphthalene moiety.
1-[(naphthalen-1-yl)methyl]-1H-indole: Lacks the oxadiazole ring.
2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-benzimidazole: Contains a benzimidazole core instead of an indole.
Uniqueness
The uniqueness of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[(naphthalen-1-yl)methyl]-1H-indole lies in its combined structural features, which may confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-methyl-5-[1-(naphthalen-1-ylmethyl)indol-2-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-15-23-24-22(26-15)21-13-17-8-3-5-12-20(17)25(21)14-18-10-6-9-16-7-2-4-11-19(16)18/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRNVFDNFUECPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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